molecular formula C16H17Br B14027299 4'-Bromo-2,2',4,6-tetramethyl-1,1'-biphenyl

4'-Bromo-2,2',4,6-tetramethyl-1,1'-biphenyl

Cat. No.: B14027299
M. Wt: 289.21 g/mol
InChI Key: MRQPBBWJNBYEGH-UHFFFAOYSA-N
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Description

4’-Bromo-2,2’,4,6-tetramethyl-1,1’-biphenyl is an organic compound with the molecular formula C16H17Br It is a derivative of biphenyl, where the biphenyl core is substituted with bromine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2,2’,4,6-tetramethyl-1,1’-biphenyl typically involves the bromination of 2,2’,4,6-tetramethyl-1,1’-biphenyl. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually performed under reflux conditions in an inert solvent like carbon tetrachloride or chloroform .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4’-Bromo-2,2’,4,6-tetramethyl-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4’-Bromo-2,2’,4,6-tetramethyl-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Bromo-2,2’,4,6-tetramethyl-1,1’-biphenyl involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The methyl groups can affect the compound’s hydrophobic interactions, enhancing its stability and bioavailability .

Comparison with Similar Compounds

Uniqueness: 4’-Bromo-2,2’,4,6-tetramethyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and multiple methyl groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C16H17Br

Molecular Weight

289.21 g/mol

IUPAC Name

2-(4-bromo-2-methylphenyl)-1,3,5-trimethylbenzene

InChI

InChI=1S/C16H17Br/c1-10-7-12(3)16(13(4)8-10)15-6-5-14(17)9-11(15)2/h5-9H,1-4H3

InChI Key

MRQPBBWJNBYEGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C(C=C(C=C2)Br)C)C

Origin of Product

United States

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